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Compound of Interest

Compound Name: P005091

Cat. No.: B1683911 Get Quote

Discovery and Development of a Novel USP7
Inhibitor for Cancer Therapy
This technical guide provides an in-depth overview of the discovery, mechanism of action, and

preclinical evaluation of P005091 (also known as P5091), a potent and selective small

molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). P005091 has emerged as a

significant tool for cancer research and a potential therapeutic agent due to its ability to

modulate key cellular pathways involved in tumor suppression and cell cycle control. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Discovery of P005091
P005091 was identified through a high-throughput screening (HTS) of a diversity-based library

of small molecules.[1] The screening utilized a ubiquitin-phospholipase A2 (Ub-PLA2) reporter

assay to identify compounds that could inhibit the deubiquitinating activity of USP7.[1] This

assay is based on the principle that cleavage of the Ub-PLA2 fusion protein by a

deubiquitinating enzyme (DUB) releases active PLA2, which then acts on a substrate to

produce a quantifiable fluorescent signal.[1] Inhibitors of the DUB prevent this cleavage,

leading to a decrease in fluorescence.

The chemical structure of P005091 is a tri-substituted thiophene with dichlorophenylthio, nitro,

and acetyl substituents, identified as 1-[5-[(2,3-Dichlorophenyl)thio]-4-nitro-2-thienyl]ethanone.
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[2][3]

Chemical Synthesis
While a detailed, step-by-step chemical synthesis protocol for P005091 is not extensively

published in the public domain, its chemical name and structure are well-defined. The molecule

is a trisubstituted thiophene derivative.[2][4] The structure-activity relationship (SAR) data for

P005091 and its analogs have been explored to optimize its inhibitory activity against USP7.[1]

Chemical Information:

Identifier Value

IUPAC Name
1-[5-[(2,3-Dichlorophenyl)thio]-4-nitro-2-
thienyl]ethanone

Synonyms P5091

CAS Number 882257-11-6

Molecular Formula C12H7Cl2NO3S2

Molecular Weight 348.22 g/mol

| SMILES | CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)--INVALID-LINK--[O-] |

Mechanism of Action and Signaling Pathway
P005091 is a selective and potent inhibitor of USP7, a deubiquitinating enzyme that plays a

crucial role in regulating the stability of numerous proteins involved in cell cycle progression,

DNA damage repair, and tumor suppression.[5] USP7's key substrates include the tumor

suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase HDM2 (also known

as MDM2).[2]

By inhibiting USP7, P005091 prevents the deubiquitination of HDM2, leading to its

polyubiquitination and subsequent proteasomal degradation.[2][4] The reduction in HDM2

levels results in the stabilization and accumulation of p53.[2] Elevated p53 then transcriptionally

activates its target genes, such as the cyclin-dependent kinase inhibitor p21, which leads to cell

cycle arrest and apoptosis.[2][4] The cytotoxic effects of P005091 are mediated, at least in part,
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through this HDM2-p21 signaling axis.[2] Interestingly, while p53 is upregulated, the cytotoxic

activity of P005091 is not solely dependent on p53.[2][4]
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P005091 inhibits USP7, leading to HDM2 degradation and p53-mediated apoptosis.

Quantitative Data
P005091 exhibits potent and selective inhibitory activity against USP7. The following tables

summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity

Target Assay Type Value Reference

USP7 Cell-free assay EC50 = 4.2 μM [2][4]

USP47 Cell-free assay EC50 = 4.3 μM [2]

Other DUBs Cell-free assay EC50 > 100 μM [2][4]

Other Cysteine

Proteases
Cell-free assay EC50 > 100 μM [2][4]

Table 2: Cellular Activity in Multiple Myeloma (MM) Cell Lines
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Cell Line Resistance Profile IC50 Range Reference

Various MM Cell Lines N/A - [2]

MM.1R
Dexamethasone-

resistant
6 - 14 μM [4]

Dox-40 Doxorubicin-resistant 6 - 14 μM [4]

LR5 Melphalan-resistant 6 - 14 μM [4]

Experimental Protocols
Ubiquitin Protease Assay (In Vitro)
This assay is designed to measure the enzymatic activity of recombinant deubiquitinating

enzymes.

Enzyme Preparation: Recombinant USP7 enzyme is prepared in a buffer solution containing

20 mM Tris-HCl (pH 8.0), 2 mM CaCl2, and 2 mM β-mercaptoethanol.

Inhibitor Incubation: Varying concentrations of P005091 are incubated with the enzyme in a

96-well plate for 30 minutes.

Substrate Addition: A fluorogenic substrate, such as Ub-PLA2 and NBD C6-HPC or Ub-EKL

and EKL, is added to the wells.

Fluorescence Measurement: The liberation of the fluorescent product is monitored over time

using a fluorescence plate reader.

Controls: A vehicle control (e.g., 2% v/v DMSO) and a non-specific inhibitor control (e.g., 10

mM N-ethylmaleimide) are included in the assay.[2]

Cell Viability Assay (In Vitro)
This assay determines the effect of P005091 on the viability of cancer cells.

Cell Culture: Cancer cell lines (e.g., multiple myeloma cells) are cultured in appropriate

media.
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Compound Treatment: Cells are treated with a dose range of P005091 for a specified

incubation time (e.g., 24 hours).

Viability Assessment: Cell viability is measured using standard methods, such as the MTT or

CellTiter-Glo assay.

Data Analysis: The dose-dependent decrease in cell viability is analyzed to determine the

IC50 value.

In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of P005091 in animal models.

Animal Model: Immunocompromised mice (e.g., CB-17 SCID mice) are subcutaneously

implanted with human cancer cells.

Treatment: Once tumors are established, mice are treated with P005091 (e.g., 10 mg/kg) or

a vehicle control.

Tumor Measurement: Tumor volume is measured regularly throughout the study.

Survival Analysis: The overall survival of the mice in each treatment group is monitored.

Tolerability Assessment: The general health and body weight of the mice are monitored to

assess the tolerability of the compound.[2]

Experimental Workflow Visualization
The discovery of P005091 involved a systematic process of screening and validation.
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Workflow for the discovery and preclinical evaluation of P005091.
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Conclusion
P005091 is a valuable research tool for studying the biology of the ubiquitin-proteasome

system and a promising lead compound for the development of novel cancer therapeutics. Its

selective inhibition of USP7 leads to the destabilization of HDM2, activation of the p53 tumor

suppressor pathway, and induction of apoptosis in cancer cells, including those resistant to

standard therapies. Further preclinical and clinical investigations are warranted to fully

elucidate the therapeutic potential of P005091 and other USP7 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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